molecular formula C16H13NO B7820305 1-benzyl-1H-indole-6-carbaldehyde

1-benzyl-1H-indole-6-carbaldehyde

Cat. No. B7820305
M. Wt: 235.28 g/mol
InChI Key: BNUVGGFDUDFBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-1H-indole-6-carbaldehyde is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Indole Scaffold in Drug Discovery

Indole is a bicyclic aromatic heterocyclic organic compound comprising of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It is an excellent scaffold in drug discovery which provides numerous opportunities in the discovery of novel drugs with different mechanisms of action . It has a very unique property of mimicking different structures of proteins and binding to enzymes in a reversible manner .

Anti-cancer Activity

Indole derivatives have shown promising anti-cancer activity. They have been found to be more potent anti-proliferative agents than some reference drugs in vitro . This suggests that “1-benzyl-1H-indole-6-carbaldehyde” could potentially be used in the development of new anti-cancer drugs.

Anti-malarial Activity

Indole and its derivatives have also been associated with anti-malarial activity . This suggests that “1-benzyl-1H-indole-6-carbaldehyde” could potentially be used in the development of new anti-malarial drugs.

Anti-viral Activity

Indole derivatives have shown anti-viral activity . This suggests that “1-benzyl-1H-indole-6-carbaldehyde” could potentially be used in the development of new anti-viral drugs.

Preparation of Stilbene-based Antitumor Agents

“1-benzyl-1H-indole-6-carbaldehyde” has been used as a reactant in the synthesis of stilbene-based antitumor agents . This suggests that it could be used in the development of new antitumor drugs.

Preparation of Aromatic Gem-dihalides

“1-benzyl-1H-indole-6-carbaldehyde” has been used as a reactant in the acid-catalyzed preparation of aromatic gem-dihalides from aldehydes and acid halides . This suggests that it could be used in the synthesis of new chemical compounds.

Anti-microbial Activity

Studies have shown that indole and its derivatives are active against fungal and bacterial conditions . This suggests that “1-benzyl-1H-indole-6-carbaldehyde” could potentially be used in the development of new anti-microbial drugs.

Anti-inflammatory Activity

Indole and its derivatives have shown anti-inflammatory activity . This suggests that “1-benzyl-1H-indole-6-carbaldehyde” could potentially be used in the development of new anti-inflammatory drugs.

Mechanism of Action

Target of Action

1-Benzyl-1H-indole-6-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . It is a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II , and it also plays a role in the preparation of inhibitors of Bcl-2 family of proteins . These proteins are key targets in the treatment of various diseases, including cancer.

Mode of Action

The compound interacts with its targets, such as the C-terminal domain of RNA polymerase II and Bcl-2 family of proteins, through a process known as electrophilic substitution . This interaction results in changes to the function of these proteins, potentially inhibiting their activity .

Biochemical Pathways

1-Benzyl-1H-indole-6-carbaldehyde affects various biochemical pathways due to its broad-spectrum biological activities . For instance, it can influence the pathway of RNA synthesis by inhibiting RNA polymerase II . It can also affect the apoptosis pathway by inhibiting Bcl-2 family proteins .

Pharmacokinetics

Like many indole derivatives, it is expected to have good bioavailability due to its aromatic nature .

Result of Action

The molecular and cellular effects of 1-Benzyl-1H-indole-6-carbaldehyde’s action are diverse, given its broad-spectrum biological activities . For example, by inhibiting RNA polymerase II, it could potentially interfere with RNA synthesis and thus protein production . By inhibiting Bcl-2 family proteins, it could potentially induce apoptosis in cancer cells .

properties

IUPAC Name

1-benzylindole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-12-14-6-7-15-8-9-17(16(15)10-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUVGGFDUDFBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-indole-6-carbaldehyde

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